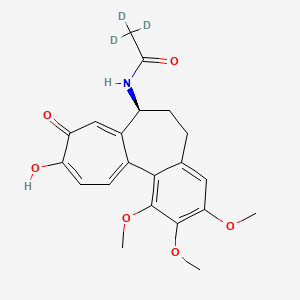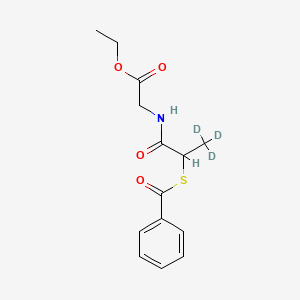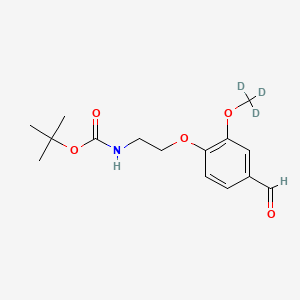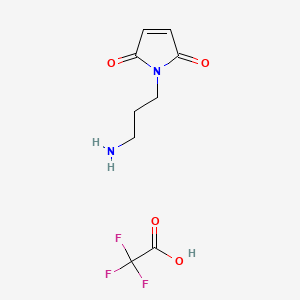
Fluoxetine-d5 hydrochloride
説明
Fluoxetine-d5 hydrochloride is a type of antidepressant known as a selective serotonin reuptake inhibitor (SSRI). It’s often used to treat depression, and sometimes obsessive-compulsive disorder and bulimia . It works by increasing the levels of serotonin in the brain, which is thought to have a good influence on mood, emotion, and sleep .
Synthesis Analysis
Fluoxetine-d5 hydrochloride is synthesized through a complex process. It was one of the first selective serotonin uptake inhibitors described in the literature . The synthesis involves the application of flow chemistry processes in performing efficient multiple step syntheses .Molecular Structure Analysis
The molecular structure of Fluoxetine-d5 hydrochloride is represented by the empirical formula C17D5H13F3NO·HCl . It has a molecular weight of 350.82 .Chemical Reactions Analysis
Fluoxetine decomposes after melting, releasing 4-trifluoromethylphenol, methylamine . The thermal behavior of fluoxetine has been investigated using thermoanalytical techniques .Physical And Chemical Properties Analysis
Fluoxetine-d5 hydrochloride has a molecular weight of 350.82 . It is a solid form .科学的研究の応用
Neuroscience Applications
Fluoxetine-d5 hydrochloride is used in neuroscience research to study its effects on functional and motor recovery in subacute stroke patients. Studies have explored its efficacy and safety, assessing outcomes such as depression reduction and risk of fractures and hyponatremia . Additionally, it has been investigated for its role in regulating neurogenesis, particularly in increasing serotonin concentrations and receptor stimulation in hippocampal neural progenitor cells .
Environmental Science Applications
In environmental science, Fluoxetine-d5 hydrochloride is studied for its presence in aquatic environments and its impact on non-target organisms. Research focuses on neurological, behavioral, and neuroendocrine disruptions in fish under realistic environmental conditions . Methods are being developed to assess the accumulation and effects of antidepressant drugs like Fluoxetine-d5 hydrochloride and their metabolites in the environment . The interaction between environmental enrichment and fluoxetine administration on sucrose-seeking behaviors is also a subject of study .
Pharmacology Applications
Fluoxetine-d5 hydrochloride plays a significant role in pharmacological research. It has been reviewed for its clinical pharmacology and pharmacokinetics, demonstrating effectiveness and safety as an antidepressant drug . Its potency and selectivity as a serotonin uptake inhibitor have been validated through preclinical studies . Furthermore, evidence-based medicine reviews have highlighted its use in treating conditions such as bulimia nervosa and Obsessive-Compulsive Disorder (OCD), comparing its effectiveness with other agents .
作用機序
Target of Action
Fluoxetine-d5 hydrochloride, a deuterium-labeled version of Fluoxetine hydrochloride , primarily targets the serotonin reuptake transporter . This transporter plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that influences mood, appetite, and sleep .
Mode of Action
Fluoxetine-d5 hydrochloride acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin reuptake transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the level of serotonin in the synaptic cleft, allowing it to remain there for a longer period and continuously stimulate the postsynaptic neuron . This results in enhanced serotonergic neurotransmission, which is associated with mood elevation .
Biochemical Pathways
Fluoxetine-d5 hydrochloride affects several biochemical pathways. It has been shown to have an immunostimulatory effect on macrophages via regulation of the PI3K and P38 signaling pathways . Additionally, it has been found to contrast oxidative stress through direct ROS scavenging, modulation of the endogenous antioxidant defense system, and enhancement of the serotonin antioxidant capacity .
Pharmacokinetics
Fluoxetine is well absorbed after oral intake, highly protein-bound, and has a large volume of distribution . The elimination half-life of fluoxetine is about 1 to 4 days, while that of its metabolite norfluoxetine ranges from 7 to 15 days .
Result of Action
The molecular and cellular effects of Fluoxetine-d5 hydrochloride’s action are diverse. It has been associated with a series of neurological, behavioral, and neuroendocrine disruptions . In particular, it has been shown to induce the production of various cytokines in macrophage cells, demonstrating immunostimulatory properties .
Action Environment
The effects of Fluoxetine-d5 hydrochloride are influenced by the living environment. Consequently, SSRI administration in a favorable environment promotes a reduction of symptoms, whereas in a stressful environment leads to a worse prognosis .
Safety and Hazards
Fluoxetine-d5 hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is harmful if swallowed, causes serious eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction .
将来の方向性
Fluoxetine is a widely prescribed antidepressant that has been frequently detected in aquatic environments and is associated with a series of neurological, behavioural, and neuroendocrine disruptions in non-target organisms . Future research may focus on understanding the environmental impact of fluoxetine and developing strategies to mitigate its effects .
特性
IUPAC Name |
N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/i2D,3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-CERKJNTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661982 | |
| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoxetine-d5 hydrochloride | |
CAS RN |
1173020-43-3 | |
| Record name | N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173020-43-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)
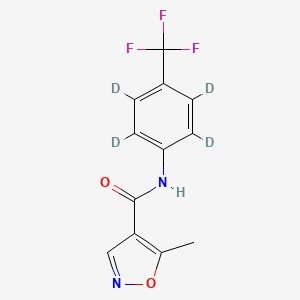
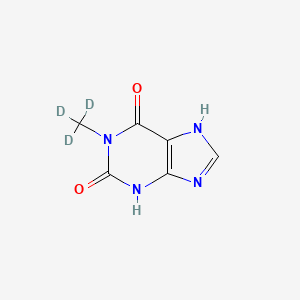


![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)
